molecular formula C14H13NO2 B8658272 Di-prop-2-ynyl-carbamic acid benzyl ester

Di-prop-2-ynyl-carbamic acid benzyl ester

Cat. No. B8658272
M. Wt: 227.26 g/mol
InChI Key: FAXMDNGGIKKCNZ-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

A solution of propargyl alcohol (2.11 Kg, 37.7 mol) in toluene (32.48 L) was degassed and heated to 55° C. The solution of di-prop-2-ynyl-carbamic acid benzyl ester (4.06 Kg, 17.86 mol, step 6) in toluene and Wilkinsons catalyst (0.162 Kg) were added in 10 equal portions such that temperature <65° C. (the exotherm was allowed to subside before the next addition was made). The solution was then stirred at 55° C. for 1 h and then cooled to 20° C. DCM (8.12 L) was added and the mixture was concentrated to a small volume. Toluene (8 L) was added and the solution evaporated to constant weight giving the title compound 5.72 Kg (113%).
Quantity
2.11 kg
Type
reactant
Reaction Step One
Quantity
32.48 L
Type
solvent
Reaction Step One
Quantity
4.06 kg
Type
reactant
Reaction Step Two
Name
Quantity
8.12 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
catalyst
Quantity
0.162 kg
Type
catalyst
Reaction Step Five
Yield
113%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[CH2:5]([O:12][C:13](=[O:21])[N:14]([CH2:18][C:19]#[CH:20])[CH2:15][C:16]#[CH:17])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(Cl)Cl>C1(C)C=CC=CC=1>[CH2:5]([O:12][C:13]([N:14]1[CH2:18][C:19]2[C:16](=[CH:17][CH:3]=[C:2]([CH2:1][OH:4])[CH:20]=2)[CH2:15]1)=[O:21])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.11 kg
Type
reactant
Smiles
C(C#C)O
Name
Quantity
32.48 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.06 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CC#C)CC#C)=O
Step Three
Name
Quantity
8.12 L
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
catalyst
Quantity
0.162 kg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at 55° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in 10 equal portions such that temperature <65° C. (the exotherm
ADDITION
Type
ADDITION
Details
to subside before the next addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a small volume
ADDITION
Type
ADDITION
Details
Toluene (8 L) was added
CUSTOM
Type
CUSTOM
Details
the solution evaporated to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 kg
YIELD: PERCENTYIELD 113%
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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